2,7-Methanofuro[3,4-b]pyridine
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Overview
Description
2,7-Methanofuro[3,4-b]pyridine is a heterocyclic compound that features a fused ring system combining furan and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Methanofuro[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chalcones with 2-cyanothioacetamide, followed by cyclization . The reaction is usually carried out in ethanol with sodium hydroxide as a base, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 2,7-Methanofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,7-Methanofuro[3,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Methanofuro[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, disrupting key cellular signaling pathways and inducing apoptosis in cancer cells . This disruption of signaling pathways is crucial for its anticancer activity.
Comparison with Similar Compounds
Furo[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-b]pyridine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Pyridine Derivatives: Various pyridine derivatives exhibit a wide range of pharmacological activities.
Uniqueness: 2,7-Methanofuro[3,4-b]pyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to target multiple molecular pathways and its potential for functionalization make it a versatile compound in medicinal chemistry .
Properties
CAS No. |
299181-31-0 |
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Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
6-oxa-9-azatricyclo[5.2.1.04,8]deca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C8H5NO/c1-2-6-3-7-8(9-6)5(1)4-10-7/h1-2,4H,3H2 |
InChI Key |
QYYOMCFJYSEFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=C1OC=C3C=C2 |
Origin of Product |
United States |
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